Rubone

概要

説明

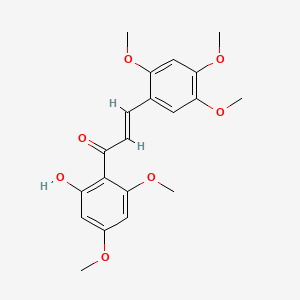

Rubone, chemically known as (2E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one, is a chalcone analog. It is recognized for its ability to modulate microRNA-34a, a tumor suppressor gene. This compound has shown significant potential in inhibiting the growth of hepatocellular carcinoma and other cancers by restoring the expression of microRNA-34a .

準備方法

Synthetic Routes and Reaction Conditions: Rubone can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with 2,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the Claisen-Schmidt condensation reaction with appropriate adjustments to reaction conditions to ensure safety and efficiency in an industrial setting .

化学反応の分析

Types of Reactions: Rubone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can yield dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Halogenated derivatives

科学的研究の応用

Rubone, also known chemically as (2E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)-2-propen-1-one, is a chalcone analog with diverse applications in scientific research, particularly in chemistry, biology, and medicine. It has shown potential as a therapeutic agent for treating cancers, especially hepatocellular carcinoma and prostate cancer.

Scientific Research Applications

This compound's applications span multiple scientific disciplines:

- Chemistry It serves as a model compound in studying chalcone derivatives and their reactivity.

- Biology It is investigated for its role in modulating microRNA-34a and its effects on gene expression.

- Medicine It is explored as a potential therapeutic agent for treating cancers, particularly hepatocellular carcinoma and prostate cancer.

Combination Therapy

This compound has been used in combination with paclitaxel to treat resistant prostate cancer. The combination therapy inhibited orthotopic prostate tumor growth in nude mice by reversing the expression of miR-34a, SIRT1, cyclin D1, and E-cadherin.

Potential Therapeutic Agent

This compound has shown significantly high cytotoxicity in DU145-TXR and PC3-TXR cells, suggesting a stronger anticancer effect in advanced prostate cancer cells with lower miR-34a expression. It dramatically inhibits tumor growth in hepatocellular carcinoma (HCC), exhibiting stronger anti-HCC activity than sorafenib both in vitro and in vivo. this compound treatment showed no impairment of the tissues of major organs in BALB/C mice.

Delivery Systems

作用機序

Rubone exerts its effects by modulating the expression of microRNA-34a. It specifically restores microRNA-34a levels in hepatocellular carcinoma cells with wild-type or mutated p53, but not in cells with p53 deletions. This restoration leads to the downregulation of target genes such as cyclin D1 and Bcl-2, which are involved in cell cycle regulation and apoptosis . By enhancing the occupancy of p53 on the microRNA-34a promoter, this compound effectively inhibits tumor growth .

類似化合物との比較

Rubone is unique in its specific modulation of microRNA-34a. Similar compounds include:

Sorafenib: Another anticancer agent used for treating hepatocellular carcinoma.

Paclitaxel: Often used in combination with this compound to enhance therapeutic efficacy in resistant cancers.

This compound stands out due to its targeted mechanism of action and its ability to restore tumor suppressor function without affecting non-tumorigenic cells .

生物活性

Rubone, a naturally occurring flavonoid glycoside with the chemical formula C20H22O7, has garnered attention in recent years for its diverse biological activities, particularly in the context of cancer therapy and antioxidant properties. This article delves into the biological activity of this compound, presenting detailed findings from various studies, including case studies and comparative analyses.

Overview of this compound

This compound is primarily derived from plants in the Rubus genus, which includes blackberries and raspberries. Its structure features multiple hydroxyl groups and a glycosidic linkage, contributing to its biological efficacy. The compound has been investigated for its potential therapeutic applications across different fields, especially oncology.

Anticancer Activity

Mechanism of Action:

this compound has been shown to exert significant anticancer effects through various mechanisms:

- Restoration of miR-34a Expression: this compound selectively restores miR-34a expression in cancer cells, which is often silenced in malignancies such as hepatocellular carcinoma (HCC) and prostate cancer. This restoration is crucial as miR-34a is known to regulate several oncogenes and tumor suppressor genes, influencing cell proliferation and apoptosis .

- Combination Therapy: In preclinical studies, this compound has been used in combination with paclitaxel to enhance therapeutic efficacy against resistant prostate cancer. This combination therapy demonstrated a notable inhibition of tumor growth in nude mice by modulating the expression of key regulatory proteins such as SIRT1 and cyclin D1.

Cytotoxicity Studies:

this compound exhibits high cytotoxicity against various cancer cell lines, including DU145-TXR and PC3-TXR cells. Studies indicate that it has a stronger anticancer effect in advanced prostate cancer cells compared to traditional chemotherapeutics like sorafenib.

Antioxidant Properties

This compound's antioxidant activity is another significant aspect of its biological profile. It effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage that can lead to cancer progression and other diseases.

Comparative Analysis with Other Flavonoids

To contextualize this compound's activity, it is beneficial to compare it with other flavonoids:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Quercetin | C15H10O7 | Strong anti-inflammatory properties |

| Kaempferol | C15H10O6 | Potent antioxidant effects |

| Rutin | C21H20O12 | Notable vascular benefits |

| Myricetin | C15H10O8 | Neuroprotective properties |

This compound's unique glycosidic structure differentiates it from these compounds, allowing for distinct biological activities.

Case Studies

A case study approach highlights this compound's clinical relevance:

- Prostate Cancer Treatment: A study involving patients with advanced prostate cancer explored the efficacy of this compound combined with standard chemotherapy. The results indicated improved treatment outcomes and reduced side effects compared to chemotherapy alone. This suggests that this compound may enhance the therapeutic index of existing treatments by targeting specific molecular pathways involved in tumor growth .

Research Findings

Recent studies have illustrated the following key findings regarding this compound:

- Inhibition of Tumor Growth: In vivo studies demonstrated that this compound significantly inhibits tumor growth in HCC models, outperforming sorafenib both in vitro and in vivo without causing major organ toxicity.

- Safety Profile: Preclinical assessments indicate that this compound does not impair major organ function in animal models, suggesting a favorable safety profile for potential therapeutic use.

特性

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-23-13-9-15(22)20(19(10-13)27-5)14(21)7-6-12-8-17(25-3)18(26-4)11-16(12)24-2/h6-11,22H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCQVGQULWFQTM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421457 | |

| Record name | Rubone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73694-15-2 | |

| Record name | Rubone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Rubone in cancer cells?

A1: this compound acts as a small-molecule modulator of microRNA-34a (miR-34a), a tumor suppressor gene often downregulated in various cancers [, , ]. this compound specifically upregulates miR-34a expression in cancer cells, even in the presence of wild-type or mutated p53, but not in cells with p53 deletions [, ]. This upregulation of miR-34a subsequently leads to the downregulation of its target genes, such as cyclin D1, Bcl-2, and SIRT1, ultimately inhibiting cancer cell growth, migration, and inducing apoptosis [, , ].

Q2: How effective is this compound in overcoming chemoresistance in cancer treatment?

A2: Research suggests that this compound can effectively reverse chemoresistance, particularly in paclitaxel-resistant prostate cancer cells [, ]. This effect is attributed to this compound's ability to restore miR-34a expression, which is often downregulated in chemoresistant cancers. Studies have demonstrated that combining this compound with paclitaxel significantly enhances the efficacy of paclitaxel in both in vitro and in vivo models of chemoresistant prostate cancer [, ].

Q3: What are the challenges associated with using this compound as a therapeutic agent, and how are researchers addressing them?

A3: One of the main challenges with this compound is its low aqueous solubility, which can hinder its effective delivery in vivo []. To overcome this, researchers are exploring nanoparticle-based drug delivery systems. For instance, studies have shown promising results using carboxymethyl dextran-stabilized polyethylenimine-poly(epsilon-caprolactone) nanoparticles to encapsulate and deliver this compound effectively to HCC cells, both in vitro and in vivo []. This approach improves this compound's solubility, enhances its delivery to tumor tissues, and minimizes potential toxicity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。